Evidence Dimension 1: Reduced Carcinogenic Hazard — Comparative Tumorigenicity vs. 1,2-Bis(chloromethoxy)ethane in In Vivo Mouse Model
In a long-term carcinogenicity study, 1,2-bis(chloromethoxy)ethane (Compound I) produced notable tumor incidences by skin application, subcutaneous injection, and intraperitoneal injection routes. In direct contrast, 1,4-bis(chloromethoxy)butane (Compound II), bearing a C4 spacer with structural homology to 1,3-bis(chloromethoxy)propane's C3 spacer, was either inactive by one or more administration routes or gave low tumor yields [1]. The study tested each compound in 30–50 female ICR/Ha Swiss mice for 502–569 days, with i.p. and s.c. injections at 0.1 or 0.3 mg once weekly dissolved in tricaprylin, and skin applications three times weekly at 0.3 or 1.0 mg in cyclohexane [1]. These data establish a critical hazard differentiation that directly impacts chemical procurement decisions for laboratories and pilot-scale facilities where occupational exposure controls differ from full-scale industrial operations.
| Evidence Dimension | In vivo carcinogenicity (tumor incidence by route of administration) |
|---|---|
| Target Compound Data | 1,4-Bis(chloromethoxy)butane (C4 spacer, structurally homologous to target C3 compound): inactive or low tumor yields by one or more administration routes [1] |
| Comparator Or Baseline | 1,2-Bis(chloromethoxy)ethane (C2 spacer): notable tumor incidences by all three routes (skin application, s.c., i.p.) [1] |
| Quantified Difference | Qualitative categorical difference: 'notable tumor incidences by all three routes' vs. 'inactive by one or more routes or low tumor yields' across a 502–569 day exposure period at matched dosing regimens [1] |
| Conditions | Female ICR/Ha Swiss mice (30–50 per group); 502–569 day exposure; i.p./s.c. injections once weekly at 0.1 or 0.3 mg/0.05 mL tricaprylin; skin application 3× weekly at 0.3 or 1.0 mg/0.1 mL cyclohexane [1] |
Why This Matters
Procurement of 1,3-bis(chloromethoxy)propane over the C2 analog reduces carcinogenic hazard liability in research and development settings, based on a direct in vivo comparator study where increasing spacer length from C2 to C4 dramatically reduced tumorigenic potency.
- [1] Van Duuren, B.L.; Goldschmidt, B.M.; Seidman, I. Carcinogenic Activity of Di- and Trifunctional α-Chloro Ethers and of 1,4-Dichlorobutene-2 in ICR/HA Swiss Mice. Cancer Research, 1975, 35(9), 2553–2557. PMID: 1149050. View Source
